molecular formula C24H24N4O2S B11042013 3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

Cat. No.: B11042013
M. Wt: 432.5 g/mol
InChI Key: CJWHWJASGPDMJK-UHFFFAOYSA-N
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Description

3’-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4’-hydroxy-1-methyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one is a complex organic compound featuring a spiro structure that integrates an indole and quinazolinone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4’-hydroxy-1-methyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Quinazolinone Formation: The quinazolinone ring is often synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Spiro Compound Formation: The spiro linkage is formed by reacting the indole and quinazolinone intermediates under specific conditions, often involving a base-catalyzed cyclization.

    Functional Group Introduction: The dimethylamino and thiophene groups are introduced through nucleophilic substitution reactions, typically using dimethylamine and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinazolinone ring, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can modify the dimethylamino group, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified hydroxy or thiophene groups.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions due to its unique structure.

    Material Science: Potential use in the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with various biological receptors, influencing signal transduction pathways.

Medicine

    Anticancer: Potential anticancer activity through inhibition of cell proliferation.

    Antimicrobial: Possible antimicrobial properties against a range of pathogens.

Industry

    Pharmaceuticals: Use in the development of new drugs with improved efficacy and safety profiles.

    Agriculture: Potential use as a bioactive agent in crop protection.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazolinone moieties allow it to bind effectively to these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor-mediated signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan, which also feature the indole nucleus.

    Quinazolinone Derivatives: Compounds such as methaqualone and afloqualone, which contain the quinazolinone structure.

Uniqueness

3’-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4’-hydroxy-1-methyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one is unique due to its spiro linkage, which combines the properties of both indole and quinazolinone derivatives. This structural feature enhances its potential biological activity and makes it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of 3’-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4’-hydroxy-1-methyl-3’H-spiro[indole-3,2’-quinazolin]-2(1H)-one, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

3-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C24H24N4O2S/c1-26(2)20(21-13-8-14-31-21)15-28-22(29)16-9-4-6-11-18(16)25-24(28)17-10-5-7-12-19(17)27(3)23(24)30/h4-14,20,25H,15H2,1-3H3

InChI Key

CJWHWJASGPDMJK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC(C5=CC=CS5)N(C)C

Origin of Product

United States

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